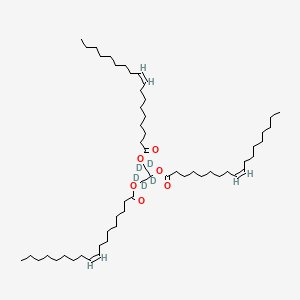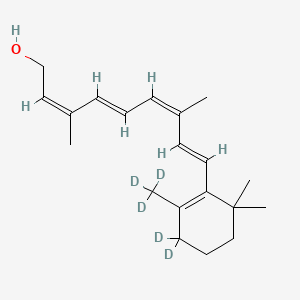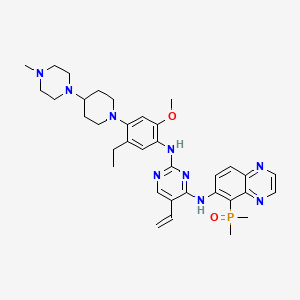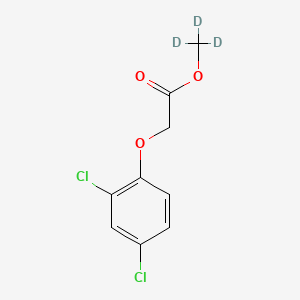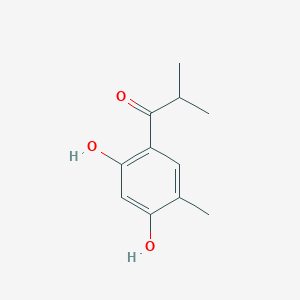![molecular formula C17H10Cl2N4O3S2 B15143843 3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including thiazole, oxadiazole, and benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the thiazole ring: This involves the reaction of a thioamide with an α-haloketone.
Coupling of the oxadiazole and thiazole rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the benzenesulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced oxadiazole derivatives.
Substitution: Products may include substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: It can be used in the synthesis of polymers with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its complex structure, the compound can be a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide: This compound is unique due to the presence of both oxadiazole and thiazole rings.
This compound: Similar compounds include those with either the oxadiazole or thiazole ring but not both.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H10Cl2N4O3S2 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H10Cl2N4O3S2/c18-11-6-12(19)8-13(7-11)28(24,25)23-17-20-14(9-27-17)16-21-15(22-26-16)10-4-2-1-3-5-10/h1-9H,(H,20,23) |
InChI Key |
JLWNZTBWTALPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CSC(=N3)NS(=O)(=O)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


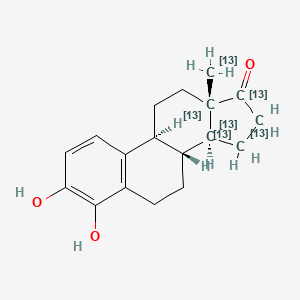
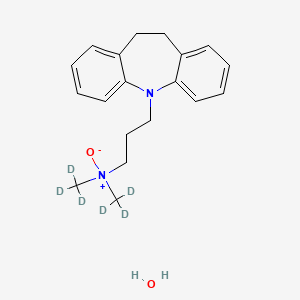
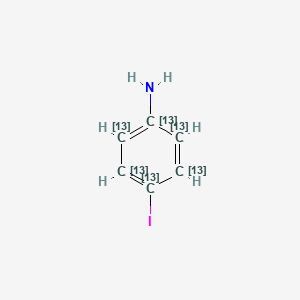
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
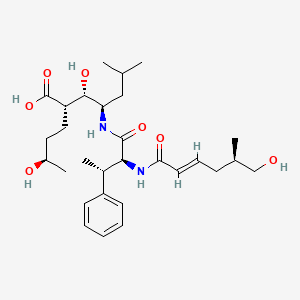
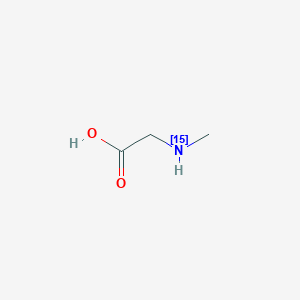
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
